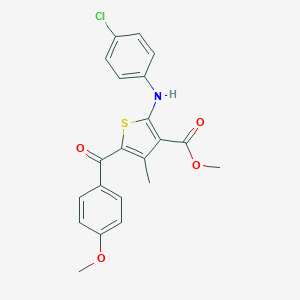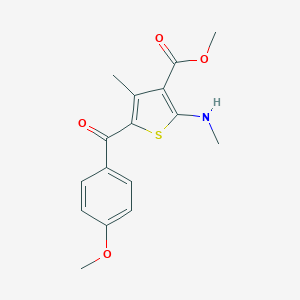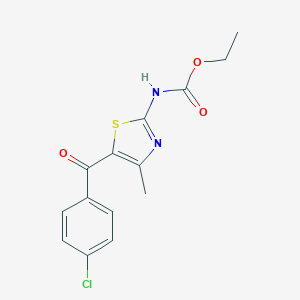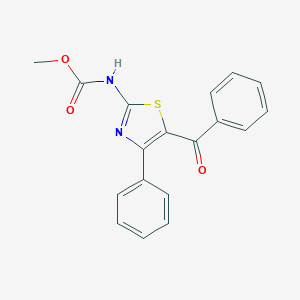![molecular formula C17H18ClN3O B282000 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The inhibition of BTK has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
The mechanism of action of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine involves the inhibition of BTK. BTK is a non-receptor tyrosine kinase that plays a critical role in the development and function of B cells. The inhibition of BTK by this compound prevents the activation of B cells and the production of antibodies. This leads to a reduction in inflammation and the proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine have been extensively studied. In cancer, the inhibition of BTK by this compound has been shown to have anti-tumor effects by reducing the proliferation and survival of cancer cells. In autoimmune disorders, the inhibition of BTK has been shown to reduce inflammation and the activation of immune cells. In inflammatory diseases, the inhibition of BTK has been shown to reduce inflammation and the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine in lab experiments include its high selectivity for BTK and its potential therapeutic benefits in various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its synthesis method.
将来の方向性
There are several future directions for the study of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine. These include the optimization of its synthesis method to improve yield and purity, the evaluation of its toxicity in vivo, and the development of more potent and selective BTK inhibitors. Additionally, the therapeutic potential of this compound in other diseases, such as neurodegenerative diseases, should be further investigated.
合成法
The synthesis of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine involves the reaction of 3-chlorobenzaldehyde with piperazine in the presence of a base to form 4-(3-chlorophenyl)-1-piperazinecarbaldehyde. This intermediate is then reacted with 2-aminobenzophenone in the presence of a reducing agent to form 2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
科学的研究の応用
2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been extensively studied for its potential therapeutic applications. The inhibition of BTK by this compound has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, BTK has been shown to play a role in the survival and proliferation of cancer cells, and the inhibition of BTK has been shown to have anti-tumor effects. In autoimmune disorders, BTK has been shown to play a role in the activation of immune cells, and the inhibition of BTK has been shown to reduce inflammation. In inflammatory diseases, BTK has been shown to play a role in the activation of immune cells and the production of pro-inflammatory cytokines, and the inhibition of BTK has been shown to reduce inflammation.
特性
分子式 |
C17H18ClN3O |
|---|---|
分子量 |
315.8 g/mol |
IUPAC名 |
(2-aminophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18ClN3O/c18-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(22)15-6-1-2-7-16(15)19/h1-7,12H,8-11,19H2 |
InChIキー |
HTAKEQVRMGMBHN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3N |
正規SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)



methanone](/img/structure/B281925.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)


methanone](/img/structure/B281933.png)

![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281938.png)
![2-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B281939.png)